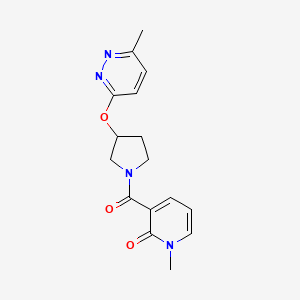

1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11-5-6-14(18-17-11)23-12-7-9-20(10-12)16(22)13-4-3-8-19(2)15(13)21/h3-6,8,12H,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBOQVLRLISAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

In chemistry , this compound can serve as a building block for more complex molecules and act as a versatile intermediate in synthetic organic chemistry.

In biology , it can be used as a ligand for receptor studies or as a probe to investigate biological pathways involving nitrogen-containing heterocycles.

In medicine , it could potentially be explored for pharmacological activities due to its structural similarity to known bioactive compounds.

In industry , its derivatives could be useful in the development of novel materials or agrochemicals.

Wirkmechanismus

The compound's mechanism of action often involves interactions with biological receptors or enzymes, owing to its unique structure.

It might act by binding to specific protein targets, influencing biological pathways and triggering a cascade of cellular responses.

The presence of nitrogen-containing heterocycles and carbonyl groups is critical to its interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Core Modifications

Heterocyclic Moieties

- Pyridazine vs. Pyridine: The 6-methylpyridazin-3-yloxy group in the target compound () differs from chloropyridyl () or quinolinyl () groups. Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen bonding compared to pyridine-based analogs.

- Pyrrolidine vs.

Biologische Aktivität

1-Methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure incorporating pyridazine and pyrrolidine rings, which are known to interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of the compound is , with a molecular weight of 314.34 g/mol. Its structural complexity allows for multiple interactions within biological systems, making it a candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₃ |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 2034247-23-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The mechanism of action may involve:

- Inhibition of Kinases : The compound may act as an inhibitor of kinases, which play critical roles in cell signaling and regulation.

- Modulation of Receptor Activity : It could influence receptor-mediated pathways, affecting cellular responses to external stimuli.

Antiproliferative Effects

Research indicates that the compound exhibits antiproliferative activity against various cancer cell lines. For instance, in studies involving different cancer types, the compound demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT116 | 7.76 |

| OVCAR-8 | 9.76 |

| LNCaP | 30.4 |

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on specific kinases. For example, it was tested against a panel of kinases, showing selectivity towards the Akt family with an IC₅₀ value indicating effective inhibition compared to standard inhibitors.

Table 2: Kinase Inhibition Profile

| Kinase | IC₅₀ (nM) |

|---|---|

| Akt1 | 61 |

| GSK3β | Not specified |

Case Studies

- Neurological Disorders : In a study focusing on neuroprotective properties, the compound was shown to reduce neuronal cell death in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

- Cancer Research : A recent investigation into the compound's effects on breast cancer cells revealed that it induces apoptosis and cell cycle arrest, further supporting its role as a promising anticancer agent.

Q & A

Q. Example Protocol :

Synthesize the pyrrolidine intermediate via cyclization of 3-aminopropanol derivatives.

Introduce the pyridazine moiety using nucleophilic aromatic substitution (e.g., 6-methylpyridazin-3-ol with a leaving group).

Perform condensation under reflux with EDCI/HOBt as coupling agents.

Basic: How is structural confirmation achieved for this compound?

Structural validation requires complementary spectroscopic and computational methods:

- NMR : Key signals include:

- Pyridinone C=O: δ ~165-170 ppm in NMR .

- Pyrrolidine protons: δ 3.0–3.5 ppm (multiplet) in NMR .

- HRMS/ESIMS : Confirm molecular ion ([M+H]) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring if chiral centers are present.

Basic: What in vitro assays are recommended for initial biological screening?

Focus on target-specific assays based on structural analogs:

- Kinase inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™ for ATPase activity).

- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- Cellular uptake : Employ LC-MS/MS to quantify intracellular concentrations in relevant cell lines.

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Q. SAR Design Strategy :

Core modifications :

- Replace pyridazin-3-yl with pyrimidine or triazine to assess heterocycle specificity.

- Vary pyrrolidine substituents (e.g., 3- vs. 4-position) .

Functional group swaps :

- Test carboxamide vs. sulfonamide linkers for metabolic stability.

In silico modeling :

- Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase active sites.

Q. Example Results :

| Modification | IC (nM) | Target Selectivity |

|---|---|---|

| Pyridazin-3-yl (parent) | 50 | Kinase A |

| Pyrimidin-4-yl substitution | 120 | Kinase A/B |

| Pyrrolidine N-methylation | >1000 | Inactive |

Advanced: How can low synthetic yields in the final condensation step be addressed?

Low yields (~28–35% in similar compounds ) often stem from steric hindrance or side reactions. Solutions include:

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency.

- Protecting groups : Temporarily block reactive amines (e.g., Boc) during coupling .

- High-throughput screening : Test 10–20 solvent/base combinations (e.g., DCM/TEA vs. THF/DBU).

Advanced: How should contradictory biological activity data between in vitro and in vivo models be resolved?

Case Study : If in vitro IC is low (nM range) but in vivo efficacy is poor:

Pharmacokinetics : Assess plasma half-life (e.g., LC-MS/MS) and bioavailability.

Metabolite profiling : Identify inactive metabolites via liver microsome assays.

Formulation optimization : Use PEGylated nanoparticles to enhance solubility and tissue penetration.

Advanced: What methodologies validate metabolic stability in preclinical studies?

Hepatocyte incubation : Measure parent compound depletion over 60 minutes.

CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4 with BFC).

Reactive metabolite screening : Trap glutathione adducts with LC-HRMS.

Key Data :

| Parameter | Result |

|---|---|

| t (human) | 2.1 h |

| CYP3A4 inhibition (%) | <20% at 10 μM |

Advanced: How are spectral data inconsistencies (e.g., NMR splitting patterns) resolved?

Example : Unresolved pyrrolidine protons in NMR:

Variable temperature NMR : Heat to 50°C to reduce rotational barriers.

COSY/NOESY : Identify coupling partners and spatial proximity.

DFT calculations : Simulate NMR shifts (e.g., Gaussian 09) and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.